molecular formula C7H6O2S B6283181 2H-1,3-benzoxathiol-5-ol CAS No. 56539-25-4

2H-1,3-benzoxathiol-5-ol

Cat. No.: B6283181
CAS No.: 56539-25-4
M. Wt: 154.19 g/mol
InChI Key: FWPUWXBYKXYYJD-UHFFFAOYSA-N
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Description

2-Imino-2H-1,3-benzoxathiol-5-ol (CAS 78213-05-5) is an organic compound with the molecular formula C7H5NO2S and a molecular weight of 167.19 g/mol . This compound features a benzoxathiole heterocyclic scaffold, a structure of significant interest in medicinal chemistry research. Scientific studies on closely related 1,3-benzoxathiole analogues have revealed promising biological properties. These structural analogues have been reported to exhibit a range of activities, including 5-lipoxygenase inhibition and SRS-A (slow-reacting substance of anaphylaxis) inhibiting activity, making them candidates for further investigation in therapeutic areas such as asthma . The compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a key intermediate or precursor for synthesizing novel derivatives to explore structure-activity relationships and develop new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56539-25-4

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

1,3-benzoxathiol-5-ol

InChI

InChI=1S/C7H6O2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2

InChI Key

FWPUWXBYKXYYJD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(S1)C=C(C=C2)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 2h 1,3 Benzoxathiol 5 Ol

Established Synthetic Pathways for the 2H-1,3-Benzoxathiol Scaffold

The construction of the 2H-1,3-benzoxathiol ring system can be achieved through several synthetic routes, primarily involving cyclization reactions of appropriately substituted precursors.

A prominent and efficient one-step method for synthesizing 5-hydroxy-1,3-benzoxathiol-2-ones involves the acid-catalyzed condensation of quinones with thiourea (B124793). researchgate.net This reaction is versatile, allowing for the synthesis of derivatives with both electron-donating and electron-withdrawing groups. The process begins with the reaction of a substituted quinone, such as 1,4-benzoquinone (B44022), with thiourea in an acidic medium, typically a mixture of acetic acid and hydrochloric acid. researchgate.net This reaction proceeds through the formation of an S-(2,5-dihydroxyaryl)thiouronium salt intermediate, which can sometimes be isolated depending on the reaction conditions and the nature of the substituents. researchgate.net Subsequent cyclization leads to the formation of the 5-hydroxy-2-imino-1,3-benzoxathiole, which upon hydrolysis yields the desired 5-hydroxy-1,3-benzoxathiol-2-one (B177510). researchgate.net Yields for this method are generally good, ranging from 65-78%.

For instance, the reaction of 1,4-benzoquinone with thiourea in the presence of concentrated hydrochloric acid at 60°C for 4 hours results in a 72% yield of 5-hydroxy-2H-1,3-benzoxathiol-2-one. The nature of the substituents on the starting quinone can influence the regioselectivity of the reaction. Unsubstituted, disubstituted, or trisubstituted quinones typically yield a single product, whereas monosubstituted quinones can lead to a mixture of isomeric products. researchgate.net

Another approach utilizes methyl chrysenequinonecarboxylate, which reacts with thiourea to form derivatives of 5-hydroxy-1,3-benzoxathiol-2-one. researchgate.net This method is particularly useful for synthesizing structurally complex analogs.

Precursor 1Precursor 2Catalyst/ConditionsProductYieldReference
1,4-BenzoquinoneThioureaHCl (conc.), 60°C, 4h5-hydroxy-2H-1,3-benzoxathiol-2-one72%
Substituted quinonesThioureaAcetic acid/HCl4-substituted-5-hydroxy-1,3-benzoxathiol-2-onesGood researchgate.net
Methyl chrysenequinonecarboxylateThioureaRefluxing ethanol (B145695)Polycyclic benzoxathiol derivatives58-63%
2-Aryl-1,4-benzoquinonesThioureaAcid medium7-Aryl-5-hydroxy-1,3-benzoxathiol-2-ones- researchgate.net

Multi-step syntheses offer greater control over the substitution pattern of the final product. littleflowercollege.edu.in These approaches often involve the construction of an ortho-disubstituted benzene (B151609) derivative that is then cyclized to form the benzoxathiol ring. researchgate.net For example, a two-step method has been developed for the synthesis of novel 1,3-benzoxathiol-2-ones. This process involves the arylation of quinones with (1H-tetrazol-1-yl)arenediazonium salts as a key step to produce substituted benzoquinones, which are then presumably cyclized to the desired benzoxathiolone. lp.edu.ua

Another multi-step strategy involves starting from catechol. An efficient method describes the synthesis of 2-mercaptophenol (B73258) from catechol via a thionocarbamate–thiocarbamate rearrangement, which could then serve as a precursor for the benzoxathiol ring. researchgate.net

Furthermore, the synthesis of 2H-1,3-benzoxazines from ketones using a copper-directed sp2 hydroxylation followed by an oxidative intramolecular C-O bond formation has been reported. nih.gov While this produces a related but different heterocyclic system, the principles of directed C-H functionalization could potentially be adapted for the synthesis of benzoxathioles.

Regioselective Introduction of the 5-Hydroxyl Moiety

The position of the hydroxyl group on the benzoxathiol ring is critical for its biological activity. Therefore, regioselective introduction of the 5-hydroxyl moiety is a key synthetic challenge.

The most direct method for incorporating the 5-hydroxyl group is through the use of a precursor that already contains this functionality. The reaction of 1,4-benzoquinone with thiourea, as described previously, directly yields the 5-hydroxy-1,3-benzoxathiol-2-one. researchgate.net

Direct hydroxylation of a pre-formed benzoxathiol ring is less common. However, regioselective C-H activation protocols are emerging as powerful tools in organic synthesis. For example, a β-carboline directed regioselective C–H hydroxylation has been developed using copper(II) acetate, which exclusively furnishes ortho-hydroxylated products. rsc.org Similar strategies, if developed for the benzoxathiol scaffold, could provide a route to the 5-hydroxy derivative.

In multi-step syntheses, protecting groups are often essential to mask reactive functional groups and ensure the desired reaction outcome. organic-chemistry.orgunivpancasila.ac.id The hydroxyl group is typically protected as an ether or an ester. libretexts.org

Common protecting groups for hydroxyl groups include:

Silyl (B83357) ethers (e.g., TMS, TES, TIPS, TBDMS, TBDPS): These are widely used due to their ease of introduction and removal under specific conditions (acid or fluoride (B91410) ions). tcichemicals.com Bulky silyl groups like TIPS or TBDMS can be used for selective protection of less sterically hindered hydroxyl groups. tcichemicals.comwiley-vch.de

Benzyl (Bn) ethers: These are stable under a wide range of conditions and are typically removed by hydrogenolysis. libretexts.orgwiley-vch.de

Acyl esters (e.g., Acetyl (Ac), Benzoyl (Bz)): These are stable under acidic and oxidative conditions and are usually cleaved under basic or reductive conditions. tcichemicals.com

Protecting GroupAbbreviationDeprotection ConditionsKey Features
Trimethylsilyl (B98337)TMSAcid, Fluoride ionsGeneral, short-term protection. tcichemicals.com
tert-ButyldimethylsilylTBDMSAcid, Fluoride ionsMore robust than TMS, good for selective protection. tcichemicals.com
BenzylBnHydrogenolysisStable to a wide range of conditions. libretexts.org
AcetylAcAcid or BaseCommon acyl protecting group. tcichemicals.com
BenzoylBzAcid or BaseMore stable than acetyl group. libretexts.org

Functional Group Transformations and Derivatization of the 5-Hydroxyl Group

The 5-hydroxyl group of 2H-1,3-benzoxathiol-5-ol is a key handle for further derivatization to modulate the compound's biological properties.

The hydroxyl group can undergo various transformations. For example, the hydroxyl group at position 5 of 6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one can be oxidized under controlled conditions using reagents like ammonium (B1175870) persulfate to form quinone-like derivatives.

Esterification and etherification are common derivatization strategies. For instance, 5-hydroxy-1,3-benzoxathiol-2-one can be reacted with various acyl chlorides or alkyl halides in the presence of a base to form the corresponding esters or ethers. A study on the synthesis of derivatives of 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-ol involved the formation of a benzofuran-2-carboxylate ester at the 5-hydroxyl position.

Furthermore, the synthesis of novel 6-hydroxy-benzo[d] researchgate.netCurrent time information in Bangalore, IN.oxathiol-2-one Schiff bases has been reported, starting from the commercially available 6-hydroxy-benzo[d] researchgate.netCurrent time information in Bangalore, IN.oxathiol-2-one. nih.gov This indicates that the phenolic hydroxyl group can direct further functionalization of the aromatic ring, such as nitration at the 5-position, which is then reduced to an amino group and subsequently converted to a Schiff base. nih.gov This highlights the versatility of the hydroxyl group in directing further synthetic modifications.

Esterification and Etherification Reactions for Analog Generation

The phenolic hydroxyl group at the 5-position of this compound is a prime site for functionalization through esterification and etherification reactions. These transformations are fundamental in generating a diverse library of analogs with modified lipophilicity, steric bulk, and electronic properties.

Esterification of this compound can be readily achieved by reacting it with various acylating agents such as acid chlorides or anhydrides in the presence of a suitable base. This reaction introduces an ester functionality, which can influence the compound's polarity and its ability to act as a hydrogen bond donor.

Etherification , on the other hand, involves the conversion of the hydroxyl group into an ether linkage. A common method for this is the Williamson ether synthesis, where the phenoxide, generated by treating this compound with a base, is reacted with an alkyl halide. encyclopedia.pub For instance, alkylation of 5-hydroxy-1,3-benzoxathiol-2-one derivatives with methyl iodide in the presence of anhydrous potassium carbonate has been reported to yield 5-methoxy derivatives.

Table 1: Examples of Esterification and Etherification Reactions
Reaction TypeReagentsProduct TypeSignificance
EsterificationAcid Chlorides, Acid Anhydrides5-Acyloxy-2H-1,3-benzoxathiolesModulates polarity and hydrogen bonding capacity.
Etherification (Williamson)Alkyl Halides, Base5-Alkoxy-2H-1,3-benzoxathiolesAlters lipophilicity and steric profile.

Oxidation and Reduction Chemistry of the Phenolic Hydroxyl

The phenolic hydroxyl group of this compound can undergo oxidation and reduction reactions, leading to derivatives with altered electronic and biological properties.

Oxidation of the phenolic hydroxyl can lead to the formation of quinone-like structures. The susceptibility to oxidation is a key characteristic of phenols and can be achieved using various oxidizing agents. youtube.com The resulting quinone derivatives are often highly reactive and can participate in further chemical transformations.

Reduction of the phenolic hydroxyl group is less common but can be achieved under specific conditions to yield the corresponding des-hydroxy analog. However, the focus is typically on the oxidation of the sulfur atom within the heterocyclic ring or modifications of other parts of the molecule. The reduction of related nitro-substituted benzoxathiolones to the corresponding amino derivatives is a more frequently employed strategy in the synthesis of new analogs. researchgate.net

Table 2: Oxidation and Reduction of the Phenolic Moiety
ReactionTypical ReagentsProductKey Feature
OxidationAmmonium persulfateQuinone-like derivativesGeneration of reactive electrophilic centers.
Reduction (of related nitro group)Catalytic Hydrogenation (H₂/catalyst)Amino-benzoxathiolIntroduction of a basic amino group. researchgate.netmsu.edu

Modification and Functionalization of the Benzene and Heterocyclic Ring Systems

Beyond the phenolic hydroxyl, the benzene and heterocyclic rings of this compound offer multiple sites for modification, enabling the synthesis of a wide array of derivatives with tailored properties.

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the hydroxyl and the oxathiolane ring. msu.edu Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. msu.eduxmu.edu.cn

Nitration: Treatment with nitric acid in the presence of sulfuric acid introduces a nitro group onto the aromatic ring. masterorganicchemistry.com The position of substitution is directed by the existing substituents. For instance, selective nitration of 6-hydroxybenzo[d] opcw.orgoxathiol-2-one at the 5-position has been reported. researchgate.net

Halogenation: Reactions with halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst can introduce one or more halogen atoms. libretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the aromatic ring, further expanding the chemical diversity of the derivatives. libretexts.org

The regioselectivity of these reactions is a critical aspect, with the positions ortho and para to the activating hydroxyl group being the most favored sites for substitution. libretexts.org

Table 3: Common Electrophilic Aromatic Substitution Reactions
ReactionReagentsProductReference
NitrationHNO₃, H₂SO₄Nitro-2H-1,3-benzoxathiol-5-ol researchgate.netmasterorganicchemistry.com
HalogenationCl₂, FeCl₃ or Br₂, FeBr₃Halo-2H-1,3-benzoxathiol-5-ol libretexts.org
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-2H-1,3-benzoxathiol-5-ol libretexts.org

Nucleophilic Substitutions and Additions

While the electron-rich aromatic ring is less susceptible to direct nucleophilic attack, nucleophilic substitution reactions can occur on derivatives of this compound, particularly when an electron-withdrawing group is present or on the heterocyclic portion. encyclopedia.pub For example, a chlorine atom on the benzene ring can be displaced by nucleophiles like amines or thiols via a nucleophilic aromatic substitution (SNAr) mechanism.

Nucleophilic addition reactions primarily involve the carbonyl group in derivatives like 1,3-benzoxathiol-2-ones. libretexts.org However, the core this compound itself does not have a carbonyl group for such additions.

Cross-Coupling Methodologies for Aryl Linkages

Modern synthetic chemistry offers powerful cross-coupling methodologies for forming carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound that have been halogenated, these reactions are invaluable for creating complex aryl linkages.

Suzuki Coupling: This palladium-catalyzed reaction couples an aryl halide with an organoboron compound.

Heck Coupling: This reaction forms a carbon-carbon bond between an aryl halide and an alkene.

Sonogashira Coupling: This palladium and copper co-catalyzed reaction couples an aryl halide with a terminal alkyne, creating an aryl-alkyne linkage. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. scispace.com

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. mdpi.comscispace.comnih.gov

Table 4: Cross-Coupling Reactions for Aryl Linkages
ReactionCatalystCoupling PartnersBond FormedReference
Suzuki CouplingPalladiumAryl Halide + OrganoboronC-C scispace.com
Heck CouplingPalladiumAryl Halide + AlkeneC-C nih.gov
Sonogashira CouplingPalladium/CopperAryl Halide + AlkyneC-C mdpi.com
Buchwald-Hartwig AminationPalladiumAryl Halide + AmineC-N scispace.com

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. opcw.orgresearchgate.net For the synthesis of this compound and its derivatives, green chemistry approaches focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. garph.co.uk

Catalysis: Employing catalytic reagents, especially heterogeneous catalysts that can be easily recovered and reused, in place of stoichiometric reagents to improve atom economy and reduce waste. mdpi.com

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. opcw.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

For instance, the development of solvent-free reaction conditions, such as ball-milling, for reactions like thiocyanation is a step towards greener synthesis. The use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, also represents a promising green approach. scispace.com

Table 5: Principles of Green Chemistry in Synthesis
PrincipleApplication in Benzoxathiol SynthesisExampleReference
Prevention of WasteDesigning synthetic routes with high yields and minimal byproducts.Optimizing reaction conditions to maximize conversion. researchgate.net
Atom EconomyMaximizing the incorporation of starting materials into the final product.Addition reactions over substitution reactions where possible. researchgate.net
Use of CatalysisEmploying recyclable catalysts to minimize waste.Using heterogeneous catalysts for easier separation. mdpi.com
Use of Safer SolventsReplacing toxic solvents with greener alternatives.Using water or ethanol as a reaction medium. garph.co.uk

Chemical Reactivity and Reaction Mechanisms of 2h 1,3 Benzoxathiol 5 Ol

Intrinsic Reactivity of the 2H-1,3-Benzoxathiol Ring System

The 2H-1,3-benzoxathiol ring is a bicyclic structure where a benzene (B151609) ring is fused to a 1,3-oxathiolane (B1218472) ring. Its reactivity is determined by the stability of this heterocyclic moiety under various conditions.

The stability of 2H-1,3-benzoxathiol-5-ol is subject to degradation under forced conditions such as hydrolysis, oxidation, and photolysis, which are common in stability testing of pharmaceutical and chemical substances. nih.gov The likely degradation pathways are dictated by the weakest points in the molecule's structure, primarily the C-S and C-O bonds within the oxathiolane ring.

Hydrolytic Degradation : Under acidic or basic conditions, the molecule can undergo hydrolysis. Acid-catalyzed hydrolysis would likely involve protonation of the ether oxygen (at position 1) or the thioether sulfur (at position 3), followed by nucleophilic attack of water, leading to ring opening. This would ultimately yield 4-mercaptophenol (B154117) and formaldehyde (B43269).

Oxidative Degradation : The thioether linkage is susceptible to oxidation. Treatment with oxidizing agents, such as hydrogen peroxide, could lead to the formation of a sulfoxide (B87167) or a sulfone. These oxidized derivatives would exhibit different chemical and physical properties compared to the parent compound.

Thermal and Photolytic Degradation : Exposure to heat or light (particularly UV) can provide the energy needed to cleave the C-S or C-O bonds in the heterocyclic ring, initiating radical degradation pathways. nih.gov The specific degradation products would depend on the precise conditions employed.

A summary of typical conditions used in forced degradation studies that would be applicable to assess the stability of this compound is presented below.

Degradation TypeExperimental ConditionsPotential Outcome on this compound
Acid Hydrolysis 0.1 M HCl at 40-60 °CRing opening to form 4-mercaptophenol and formaldehyde derivatives.
Base Hydrolysis 0.1 M NaOH at 40-60 °CRing opening via nucleophilic attack.
Oxidation 3% H₂O₂ at 25-60 °CFormation of the corresponding sulfoxide or sulfone.
Photolysis Exposure to ICH-compliant light sourcesRadical-mediated cleavage of the oxathiolane ring.
Thermolysis Heating at elevated temperaturesBond cleavage and rearrangement.

This table is illustrative of general forced degradation conditions as described in reference nih.gov.

The 1,3-benzoxathiol ring system can participate in ring-opening and rearrangement reactions, often catalyzed by thermal or chemical triggers. While specific studies on this compound are not widely documented, mechanisms can be inferred from related heterocyclic systems. For instance, thermal rearrangements in similar sulfur-containing heterocycles can occur through an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com In such a pathway, a nucleophile could add to an electrophilic site on the ring, initiating a sequence of bond cleavages and formations that result in a rearranged product.

Rearrangement reactions are also known in related systems like aromatic ortho-acyloxyketones (Baker–Venkataraman rearrangement) and 1,2-diketones (Benzilic Acid Rearrangement), which proceed via base-catalyzed mechanisms involving intramolecular nucleophilic attack and group migration. wiley-vch.de These examples highlight the potential for complex intramolecular transformations within the 2H-1,3-benzoxathiol framework under specific reaction conditions.

Reactivity Profiles Dictated by the 5-Hydroxyl Group

The phenolic hydroxyl group at the 5-position is a dominant functional group that profoundly influences the molecule's acidity, its participation in antioxidant pathways, and its reactivity in derivatization reactions.

The acidity of the 5-hydroxyl group, quantified by its pKa value, is a critical parameter for understanding its behavior in solution. The pKa of a substituted phenol (B47542) is influenced by the electronic effects of the other substituents on the aromatic ring. masterorganicchemistry.com The fused 1,3-oxathiolane ring in this compound acts as a substituent on the phenol ring. The oxygen and sulfur atoms possess lone pairs that can be donated into the aromatic system via resonance (a +M effect), which would tend to decrease acidity (increase pKa) by destabilizing the corresponding phenoxide anion. Conversely, the inductive effect (-I effect) of these electronegative atoms would increase acidity. The net effect will determine the final pKa value.

For comparison, the pKa of phenol is approximately 9.80-10.0. masterorganicchemistry.comgwu.edu The pKa of this compound is expected to be in a similar range, with the precise value depending on the balance of these electronic influences.

CompoundFunctional GroupReference pKaFactors Influencing Acidity
PhenolAromatic Hydroxyl~9.80 gwu.eduBenchmark acidity of a phenolic -OH group.
This compoundPhenolic -OH with Fused Oxathiolane RingNot experimentally determined in sources.The fused ring's electronic effects (resonance and induction) modulate the stability of the phenoxide ion.

The phenolic hydroxyl group enables this compound to act as a radical scavenger and antioxidant. This activity is a hallmark of many phenolic compounds and benzoxathiolone derivatives. researchgate.netresearchgate.net The primary mechanism is Hydrogen Atom Transfer (HAT), where the phenolic proton is donated to a free radical (R•), effectively neutralizing it.

Reaction: Ar-OH + R• → Ar-O• + R-H

This process generates a phenoxyl radical (Ar-O•). The efficiency of the antioxidant action depends on the stability of this newly formed radical. In this compound, the phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and potentially involving the lone pairs on the ring's oxygen and sulfur atoms. This stabilization makes the initial hydrogen donation more energetically favorable. The introduction of electron-donating groups generally enhances antioxidant activity, while electron-withdrawing groups tend to decrease it. researchgate.net

Mechanistic Elucidation of Derivatization Reactions

The this compound scaffold can be modified at two main sites: the phenolic hydroxyl group and the aromatic ring.

Reactions of the Hydroxyl Group : The -OH group can undergo standard reactions for phenols, such as etherification (e.g., Williamson ether synthesis) and esterification, to produce a variety of derivatives. These reactions typically proceed via nucleophilic attack by the corresponding phenoxide ion.

Reactions on the Aromatic Ring : The aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). The hydroxyl group is a powerful activating, ortho-, para-directing group. The fused oxathiolane ring will also exert a directing effect. The combination of these effects will determine the regioselectivity of the substitution. For example, thiocyanation of phenols using reagents like ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) is a known method to introduce a thiocyanate group onto the aromatic ring, typically at positions ortho or para to the hydroxyl group. acs.org The synthesis of Schiff bases from related amino-hydroxy-benzoxathiolone derivatives further illustrates the potential for complex functionalization on this core structure. researchgate.net

Kinetic and Thermodynamic Aspects of Reactivity

In the absence of specific data for this compound, general principles of organic chemistry suggest that its reactivity would be influenced by the phenolic hydroxyl group and the benzoxathiole ring system. The hydroxyl group is expected to undergo reactions typical of phenols, such as O-alkylation, acylation, and oxidation. The benzoxathiole ring itself may be susceptible to ring-opening reactions under certain conditions. However, without empirical data, any discussion of reaction rates and equilibria remains speculative.

Identification of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are crucial for elucidating reaction mechanisms. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational chemistry are often employed for this purpose. For this compound, there is a notable absence of such detailed mechanistic studies in the scientific literature.

For related compounds, like 1,3-benzoxathiol-2-ones, some reaction pathways have been proposed. For instance, the synthesis of 7-aryl-5-hydroxy-1,3-benzoxathiol-2-ones from the reaction of 2-aryl-1,4-benzoquinones with thiourea (B124793) in an acidic medium is thought to proceed through intermediate isothiuronium (B1672626) salts. e3s-conferences.org It is plausible that reactions of this compound could involve analogous intermediates, but this would require experimental verification. Computational chemistry, particularly density functional theory (DFT) calculations, could be a powerful tool to model potential reaction pathways and identify the structures and energies of intermediates and transition states for reactions involving this compound. e3s-conferences.org

Solvent Effects on Reactivity and Reaction Selectivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. The study of solvent effects provides valuable insights into reaction mechanisms. There are currently no specific studies documented in the literature that investigate the effect of different solvents on the reactivity and selectivity of reactions involving this compound.

Spectroscopic and Advanced Analytical Characterization Methodologies for 2h 1,3 Benzoxathiol 5 Ol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2H-1,3-benzoxathiol-5-ol, ¹H and ¹³C NMR would provide definitive evidence of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their splitting patterns (multiplicities) would be indicative of a 1,2,4-trisubstituted benzene system. A key feature would be the singlet signal corresponding to the two protons of the methylene (B1212753) group (CH₂) at the 2-position, confirming the '2H' designation. The hydroxyl (-OH) proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The spectrum is expected to show seven distinct signals: five for the aromatic carbons (with C-O and C-S carbons having characteristic shifts) and one for the methylene carbon (C2). The chemical shifts would be influenced by the attached heteroatoms (O and S) and the hydroxyl group.

Predicted NMR Data for this compound

Predicted chemical shifts (δ) are relative to TMS and can vary based on solvent and experimental conditions.

¹H NMR Predictions

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
H-2 (CH₂) ~5.2 - 5.5 Singlet (s)
H-4 ~6.7 - 6.9 Doublet (d)
H-6 ~6.6 - 6.8 Doublet of doublets (dd)
H-7 ~6.8 - 7.0 Doublet (d)

¹³C NMR Predictions

Carbon Atom Predicted Chemical Shift (ppm)
C-2 ~70 - 75
C-3a ~145 - 150
C-4 ~115 - 120
C-5 ~150 - 155
C-6 ~110 - 115
C-7 ~120 - 125

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic nature of the molecule would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Furthermore, the spectrum would show characteristic C-O stretching vibrations for the phenolic ether and aryl ether functionalities, as well as signals corresponding to the C-S bond.

Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
O-H (Phenol) Stretch 3200 - 3600 Strong, Broad
C-H (Aromatic) Stretch 3000 - 3100 Medium
C-H (Methylene) Stretch 2850 - 2960 Medium
C=C (Aromatic) Stretch 1450 - 1600 Medium to Strong
C-O (Phenol) Stretch ~1200 - 1260 Strong
C-O (Ether) Stretch ~1000 - 1100 Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS, EI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₇H₆O₂S), the calculated molecular weight is approximately 154.01 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high accuracy. In an electron ionization (EI-MS) experiment, the spectrum would show a prominent molecular ion peak (M⁺˙) at m/z 154. The fragmentation pattern would be key to confirming the structure. Plausible fragmentation pathways would include the loss of the methylene-thio group (-CH₂S) or a retro-Diels-Alder type cleavage of the oxathiole ring, leading to characteristic fragment ions. Electrospray ionization (ESI-MS), a softer ionization technique, would also show the molecular ion, likely as a protonated molecule [M+H]⁺ at m/z 155 or a deprotonated molecule [M-H]⁻ at m/z 153.

Predicted Mass Spectrometry Data

Analysis Expected Result (m/z) Interpretation
Molecular Weight 154.01 C₇H₆O₂S
EI-MS (M⁺˙) 154 Molecular Ion
ESI-MS ([M+H]⁺) 155 Protonated Molecule

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should this compound form a suitable single crystal, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the six-membered benzene ring. A key structural aspect to be determined would be the conformation of the five-membered oxathiole ring, which would likely adopt an envelope or twisted conformation to relieve ring strain. Furthermore, the crystal packing analysis would reveal intermolecular interactions, most notably hydrogen bonding involving the phenolic hydroxyl group, which could form chains or networks with neighboring molecules, influencing the material's bulk properties. iucr.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. Due to the polarity of the phenolic group, reversed-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724) would be suitable for separating this compound from non-polar impurities or more polar byproducts. scielo.br A UV detector would be effective for detection, given the compound's aromatic chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijstr.orgmdpi.com Due to the low volatility and polar nature of the phenolic -OH group, direct analysis of this compound by GC might be challenging, potentially leading to poor peak shape and thermal decomposition. Therefore, derivatization, such as silylation of the hydroxyl group to form a more volatile trimethylsilyl (B98337) (TMS) ether, would likely be necessary prior to analysis. This would allow for efficient separation and provide a mass spectrum of the derivative to confirm its identity and assess sample purity. mdpi.com

Biological Activity and Mechanistic Insights of 2h 1,3 Benzoxathiol 5 Ol and Its Analogs Excluding Clinical Human Data

Investigation of Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capacity of phenolic compounds, including benzoxathiole derivatives, is a cornerstone of their biological activity. This activity is primarily attributed to their ability to neutralize harmful reactive species, thereby mitigating oxidative stress.

The evaluation of the antioxidant potential of 2H-1,3-benzoxathiol-5-ol analogs is conducted using a variety of established in vitro and cell-based assays. These tests measure the compound's ability to scavenge free radicals or protect cells from oxidative damage. Chemical assays are based on hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

Commonly employed assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox equivalent antioxidant capacity (TEAC) assay which uses the ABTS radical cation, the oxygen radical absorbance capacity (ORAC) assay, and the ferric reducing antioxidant power (FRAP) assay. The ORAC assay, for instance, is a HAT-based method that quantifies the ability of an antioxidant to neutralize peroxyl radicals. In contrast, the DPPH and ABTS assays are based on both HAT and SET mechanisms, where the antioxidant donates a hydrogen atom or an electron to the radical, causing a measurable color change.

Cell-based assays provide a more biologically relevant context by considering factors like cellular uptake. These methods often involve inducing oxidative stress in cell cultures (e.g., using hydrogen peroxide or AAPH) and then measuring the protective effects of the test compounds, such as the inhibition of cell death or lipid peroxidation.

Table 1: Common In Vitro Antioxidant Assays

Assay Name Abbreviation Mechanism Principle
2,2-diphenyl-1-picrylhydrazyl Assay DPPH HAT / SET Measures the scavenging of the stable DPPH radical, observed as a loss of purple color.
Trolox Equivalent Antioxidant Capacity TEAC / ABTS HAT / SET Measures the reduction of the blue-green ABTS radical cation (ABTS·+) back to its colorless neutral form.
Oxygen Radical Absorbance Capacity ORAC HAT Quantifies the inhibition of peroxyl radical-induced oxidation, protecting a fluorescent probe from degradation.

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are products of normal cellular metabolism and include molecules like the superoxide anion radical (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (HO•), and peroxynitrite (ONOO⁻). An overproduction of these species leads to oxidative stress, damaging cellular components. Antioxidants mitigate this damage by neutralizing these reactive species.

The primary mechanism by which phenolic compounds like this compound scavenge free radicals is through Hydrogen Atom Transfer (HAT). The hydroxyl (-OH) group on the benzene (B151609) ring can readily donate its hydrogen atom to a free radical, neutralizing it and terminating the oxidative chain reaction. The resulting antioxidant radical is stabilized by resonance within the aromatic ring, making it significantly less reactive than the initial free radical.

Another possible mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT), where the antioxidant first donates an electron to the radical, forming a radical cation, which then releases a proton. The efficiency of these mechanisms is influenced by the molecular structure, including the position and number of hydroxyl groups. The interaction of these compounds with ROS/RNS helps prevent damage to crucial biomolecules such as lipids, proteins, and DNA.

Antimicrobial and Antifungal Activity Studies

Derivatives of 1,3-benzoxathiole have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. This has prompted investigations into their efficacy and mechanisms of action.

Studies on benzoxathiole and related heterocyclic structures have shown efficacy against various microbial strains. The activity is often more pronounced against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria. For instance, certain 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones, which are structurally related, have been shown to inhibit the growth of Staphylococcus aureus and Staphylococcus epidermis. The antifungal activity has also been documented, with compounds showing efficacy against species like Candida albicans and Trichophyton mentagrophytes.

The potency of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit visible microbial growth.

Table 2: Antimicrobial Activity of Selected Benzoxathiole Analogs and Related Compounds

Compound Class Target Organism Strain Activity (MIC in µg/mL)
1,3,5-Thiadiazine-2,4-dione derivative Fungus Trichophyton mentagrophytes < 2
1,3,5-Thiadiazine-2,4-dione derivative Bacterium Staphylococcus aureus Active (Disk Assay)
Benzoxazole (B165842) derivative Bacterium Staphylococcus aureus Moderate Activity

The antimicrobial action of benzoxathiole derivatives is believed to involve multiple mechanisms. One proposed target is the inhibition of essential bacterial enzymes. For example, a compound from the 1,3-benzoxathiol-2-one class has been reported to be a potent inhibitor of the GroEL and GroES families of bacterial chaperones. These chaperone proteins are crucial for the proper folding of a wide range of bacterial proteins, and their inhibition leads to cell death. Other potential mechanisms could involve the disruption of the microbial cell membrane, interference with nucleic acid synthesis, or inhibition of metabolic pathways. The precise mechanisms can vary depending on the specific derivative and the target microorganism.

Anti-inflammatory Pathways and Molecular Target Modulation

Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Benzoxathiole analogs and related structures have been investigated for their anti-inflammatory properties.

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators. Studies on structurally similar 2H-1,4-benzoxazin-3(4H)-one derivatives have shown that they can reduce the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).

Key molecular targets in inflammation include the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing prostaglandins and leukotrienes, respectively. Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a common mechanism for anti-inflammatory drugs. Furthermore, some benzoxazinone derivatives have been shown to exert their effects by activating the Nrf2-HO-1 signaling pathway. Activation of this pathway helps to reduce intracellular ROS levels and alleviate inflammation, highlighting a direct link between the antioxidant and anti-inflammatory activities of these compounds.

Table of Mentioned Compounds

Compound Name/Class
This compound
1,3-benzoxathiol-2-one
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Trolox
2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS)
Hydrogen peroxide
2H-1,3,5-thiadiazine-2,4(3H)-dione
2H-1,4-benzoxazin-3(4H)-one
Nitric oxide
Lipopolysaccharide (LPS)
Tumor necrosis factor-alpha (TNF-α)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Prostaglandins

Inhibition of Inflammatory Mediators and Enzymes (e.g., NF-kB, Lipoxygenases)

Research into the anti-inflammatory potential of this compound analogs has identified their ability to inhibit key players in inflammatory pathways, namely nuclear factor-kappa B (NF-κB) and 5-lipoxygenase (5-LOX).

A study investigating the anti-proliferative effects of benzoxathiole derivatives identified a series of analogs that demonstrated inhibitory activity against NF-κB. One such analog, 6,6-dimethyl-2-(phenylimino)-6,7-dihydrobenzo[d] nih.govnih.govoxathiol-4(5H)-one, was highlighted as a lead scaffold for the development of anticancer agents that function through the inactivation of NF-κB researchgate.netnih.gov. The study found that modifications to the hydrophobicity of the molecule, such as the introduction of a para-fluoro substituent on the 2-phenyl group, correlated with good NF-κB inhibitory and anti-proliferative activities researchgate.net.

Furthermore, a series of hindered phenolic 1,3-benzoxathioles were synthesized and evaluated for their biological properties, including the inhibition of 5-lipoxygenase nih.gov. Among the tested compounds, 3-(5-hydroxy-4,6,7-trimethyl-1,3-benzoxathiol-2-yl)propanol was identified as a potent inhibitor of 5-lipoxygenase nih.gov. This finding suggests that the 1,3-benzoxathiole scaffold is a promising framework for the development of novel 5-LOX inhibitors.

Table 1: Inhibition of Inflammatory Mediators by this compound Analogs
Compound/Analog Target Effect Reference
6,6-dimethyl-2-(phenylimino)-6,7-dihydrobenzo[d] nih.govnih.govoxathiol-4(5H)-one and its analogs NF-κB Inactivation, leading to anti-proliferative activity. researchgate.netnih.gov
3-(5-hydroxy-4,6,7-trimethyl-1,3-benzoxathiol-2-yl)propanol 5-Lipoxygenase Potent inhibition. nih.gov

Cellular Signaling Pathway Modulation

While direct studies on the modulation of cellular signaling pathways by this compound are limited, the inhibition of NF-κB by its analogs provides insight into its potential mechanisms. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, these compounds can interfere with the signaling cascades that promote these processes. The inactivation of NF-κB suggests a potential to modulate downstream signaling pathways, although the specific kinases and other signaling molecules affected by this compound and its analogs require further investigation.

Antitumor and Antiproliferative Effects in Defined Cell Lines

The antitumor and antiproliferative properties of benzoxathiole derivatives have been explored in various cancer cell lines. These effects are closely linked to the inhibition of inflammatory mediators and the induction of apoptosis.

A series of benzoxathiole analogs of 6,6-dimethyl-2-(phenylimino)-6,7-dihydrobenzo[d] nih.govnih.govoxathiol-4(5H)-one were evaluated for their anti-proliferative activity against a panel of human cancer cell lines researchgate.netnih.gov. The study demonstrated that these compounds exhibit cytotoxic effects, with their activity being linked to the inhibition of NF-κB researchgate.netnih.gov. While specific IC50 values for this compound are not provided in the available literature, the consistent anti-proliferative activity of its analogs underscores the potential of this chemical scaffold in cancer research.

The primary intracellular target identified for the antitumor activity of the studied benzoxathiole analogs is the transcription factor NF-κB researchgate.netnih.gov. By inhibiting NF-κB, these compounds can disrupt the signaling cascades that promote cancer cell proliferation and survival. The mechanism of apoptosis induction by these compounds is likely linked to the downregulation of anti-apoptotic genes that are under the transcriptional control of NF-κB. However, the precise molecular interactions and the full spectrum of intracellular targets and signaling cascades affected by this compound and its analogs remain to be fully elucidated.

Table 2: Antitumor and Antiproliferative Effects of this compound Analogs
Compound/Analog Cancer Cell Lines Effect Intracellular Target
6,6-dimethyl-2-(phenylimino)-6,7-dihydrobenzo[d] nih.govnih.govoxathiol-4(5H)-one and its analogs Various human cancer cell lines Anti-proliferative activity NF-κB

Other Reported Biological Modulations and Enzyme Inhibition Studies (e.g., SRS-A, Carbonic Anhydrase)

In addition to their anti-inflammatory and antitumor effects, analogs of this compound have been investigated for their ability to inhibit other biological targets, including Slow-Reacting Substance of Anaphylaxis (SRS-A) and carbonic anhydrases.

A study on hindered phenolic 1,3-benzoxathioles revealed that several compounds in this series possess SRS-A inhibiting activity nih.gov. Notably, 5-hydroxy-4,6,7-trimethyl-2-propyl-1,3-benzoxathiole was identified as the most potent in this regard and was suggested as a potential candidate for the treatment of asthma nih.gov. SRS-A is a mixture of leukotrienes that are potent bronchoconstrictors and play a significant role in asthma and other allergic reactions.

The potential for benzoxathiole derivatives to inhibit carbonic anhydrase (CA) has also been considered, given that other sulfur-containing heterocyclic compounds have shown activity against these enzymes. However, current research on CA inhibitors has primarily focused on other scaffolds, such as benzothiazoles and benzoxaboroles nih.govnih.gov. While a wide range of phenolic compounds have been investigated as CA inhibitors, specific studies on this compound in this context are not yet available in the reviewed literature.

Table 3: Other Biological Modulations by this compound Analogs
Compound/Analog Target Effect Reference
5-hydroxy-4,6,7-trimethyl-2-propyl-1,3-benzoxathiole SRS-A Potent inhibition. nih.gov

Theoretical and Computational Chemistry Studies of 2h 1,3 Benzoxathiol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2H-1,3-benzoxathiol-5-ol, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step in its computational analysis. semanticscholar.orgx-mol.com

The primary objective of geometry optimization is to find the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of the oxathiolane ring introduces conformational flexibility. Theoretical studies on similar five-membered ring systems often reveal envelope or twisted conformations as the most stable. mdpi.com A detailed scan of the potential energy surface by systematically varying key dihedral angles would reveal the global and local energy minima, providing a comprehensive energy landscape of the molecule.

Table 1: Predicted Stable Conformations of this compound

Conformation Relative Energy (kcal/mol) Key Dihedral Angle(s) (degrees)
Envelope 0.00 C-S-C-O
Twist 1.5 - 3.0 S-C-O-C
Planar (Transition State) > 5.0 C-S-C-O

Note: This data is hypothetical and based on typical findings for similar heterocyclic systems. Actual values would require specific DFT calculations.

Molecular Orbital Analysis and Electrostatic Potential Mapping

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity. Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electron-donating and electron-accepting capabilities of the molecule. mdpi.com

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the sulfur and oxygen heteroatoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, suggesting sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecular surface. figshare.comwalisongo.ac.id For this compound, the ESP map would likely show negative potential (red/yellow) around the oxygen and sulfur atoms and the hydroxyl group, indicating regions with a higher probability of attracting electrophiles. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations of this compound, typically in a solvent like water, would reveal its conformational dynamics and flexibility. mdpi.com These simulations can identify the most populated conformational states and the transitions between them, providing a more realistic understanding of its behavior in a biological environment.

When studying ligand-target interactions, MD simulations can be used to assess the stability of a docked pose and to observe how the ligand and protein adapt to each other. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.

Molecular Docking Studies to Predict Binding Modes with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govekb.eg For this compound, docking studies could be performed against various biological targets to explore its potential pharmacological activities. The hydroxyl group and the heteroatoms of the benzoxathiol ring are likely to be key features for forming hydrogen bonds and other interactions within a protein's binding site.

Table 2: Hypothetical Docking Scores of this compound with Potential Protein Targets

Protein Target Docking Score (kcal/mol) Predicted Key Interactions
Cyclooxygenase-2 (COX-2) -7.5 H-bond with Ser530
Tyrosine Kinase -8.2 H-bond with Asp810, Pi-sulfur with Met793
Estrogen Receptor Alpha -6.9 H-bond with Glu353

Note: This data is for illustrative purposes and actual docking studies are required for accurate predictions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com For a series of this compound derivatives, a QSAR study could be developed to predict their activity against a specific biological target. nih.govjmchemsci.commdpi.com This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic) and using statistical methods to build a predictive model. Such models can guide the design of new, more potent analogues.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgnih.gov For this compound, computational methods could be used to study its synthesis, degradation, or metabolic pathways. By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be identified. This can provide valuable insights that complement experimental studies.

Metabolic and Environmental Fate Studies of 2h 1,3 Benzoxathiol 5 Ol Non Human

Microbial Degradation Pathways and Enzyme Systems

Aerobic and Anaerobic Biotransformation Processes in Microorganisms

No specific studies detailing the aerobic or anaerobic biotransformation of 2H-1,3-benzoxathiol-5-ol by microorganisms were identified. While general principles of microbial degradation of aromatic compounds are well-established, the specific pathways and enzymatic systems involved in the breakdown of this particular compound have not been documented in the reviewed literature. Research on related heterocyclic compounds, such as benzothiazoles, indicates that microbial degradation can occur, but direct extrapolation of these pathways to this compound is not scientifically valid without specific experimental evidence.

Identification and Characterization of Microbial Metabolites

There is no available information on the identification and characterization of microbial metabolites resulting from the degradation of this compound. Consequently, a data table of potential metabolites cannot be generated.

Biodegradation in Environmental Matrices (e.g., soil, aquatic systems)

Specific data on the biodegradation of this compound in soil or aquatic environments is not available. A screening assessment for a structurally related but different compound, Xylenol Blue (Phenol, 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,5-dimethyl-,S,S-dioxide), suggested that it is not readily biodegradable. canada.ca However, these findings cannot be directly applied to this compound.

Photodegradation Mechanisms and Environmental Transformation Processes

No studies were found that specifically investigate the photodegradation mechanisms or other environmental transformation processes of this compound. For other classes of related compounds like benzothiazoles, photolytic degradation has been noted as a transformation pathway in the environment. nih.gov

Bioavailability and Mobility Studies in Environmental Contexts

There is a lack of research on the bioavailability and mobility of this compound in environmental contexts. Factors that typically influence the mobility and bioavailability of organic compounds in soil and water, such as the octanol-water partition coefficient and soil adsorption coefficient, have not been reported for this specific compound.

Emerging Applications and Future Research Directions of 2h 1,3 Benzoxathiol 5 Ol and Its Derivatives Non Therapeutic/non Clinical

Utility as Building Blocks and Synthons in Complex Organic Synthesis

The 2H-1,3-benzoxathiol-5-ol scaffold, especially the 5-hydroxy-1,3-benzoxathiol-2-one (B177510) variant, serves as a highly accessible and versatile building block in organic synthesis. Its utility stems from a straightforward and efficient one-step synthesis, which allows for the creation of a wide variety of derivatives in excellent yields from readily available quinones and thiourea (B124793). researchgate.netdatapdf.com This accessibility makes it an attractive starting point for constructing more complex molecular architectures.

The core structure contains multiple reactive sites—the phenolic hydroxyl group, the aromatic ring, and the heterocyclic portion—that can be selectively functionalized. This allows chemists to use it as a synthon, a molecular fragment whose incorporation introduces specific structural features and functionalities into a target molecule. For instance, researchers have successfully synthesized diterpenoid 5-hydroxy-1,3-benzoxathiol-2-one derivatives by reacting methyl chrysenequinonecarboxylate with thiourea, demonstrating the scaffold's compatibility with complex, natural product-derived substrates. researchgate.net This highlights its potential for generating libraries of intricate molecules built upon the benzoxathiol core. The reaction's outcome can be influenced by the substituents on the starting quinone, which directs the addition of thiourea and affects the subsequent cyclization, offering a degree of synthetic control. datapdf.com

Starting Material (Quinone)ReagentProductSignificance
Substituted p-BenzoquinonesThiourea4-, 6-, or 7-substituted 5-hydroxy-1,3-benzoxathiol-2-onesDemonstrates a versatile and high-yield one-step synthesis. researchgate.netdatapdf.com
Methyl chrysenequinonecarboxylateThioureaDiterpenoid 5-hydroxy-1,3-benzoxathiol-2-one derivativeShows applicability in synthesizing complex, natural product-like structures. researchgate.net

This foundational role as a readily prepared and modifiable core makes this compound and its derivatives valuable tools for synthetic chemists aiming to build diverse and complex molecular entities.

Development as Chemical Probes for Biological Systems and Target Identification

Beyond their role as synthetic intermediates, derivatives of the benzoxathiol scaffold are being explored as chemical probes—specialized molecules designed to study biological systems and identify molecular targets. Their inherent biological activity makes them ideal candidates for this purpose. For example, certain benzoxathiolone derivatives are known potent inhibitors of monoamine oxidase A (MAO-A) and MAO-B, enzymes critical in neurochemistry. researchgate.netresearchgate.net This established interaction provides a basis for designing selective probes to investigate the function and regulation of these enzymes in non-clinical settings.

A key strategy in modern chemical biology is "target fishing" or target identification, which aims to uncover the specific biomolecules (e.g., proteins) with which a bioactive compound interacts to produce its effects. This is often achieved using photoaffinity labeling, where a probe molecule is designed to bind to its target and then, upon photoactivation, form a permanent covalent bond, allowing for subsequent isolation and identification of the target protein. While this has not yet been extensively reported for benzoxathiol derivatives, the methodology has been successfully applied to analogous heterocyclic structures. For instance, photoaffinity probes based on a benzoxepane scaffold were used to identify pyruvate (B1213749) kinase M2 (PKM2) as the molecular target responsible for their anti-inflammatory effects. nih.gov

Given the demonstrated bioactivity of benzoxathiols, they represent a promising scaffold for the development of similar chemical probes. By incorporating photoreactive groups and reporter tags (like biotin (B1667282) or fluorescent dyes), benzoxathiol-based probes could be synthesized to:

Identify novel protein targets: Uncover previously unknown binding partners for this class of compounds.

Visualize biological processes: Use fluorescently tagged derivatives to image the subcellular localization of their targets. sci-hub.se

Validate drug targets: Confirm the engagement of a specific protein by the compound in a cellular context.

The development of such tools would transform benzoxathiol derivatives from simply being bioactive molecules to being sophisticated instruments for fundamental biological research.

Potential Contributions to Material Science (e.g., enhanced thermal stability, degradation resistance)

The incorporation of rigid heterocyclic structures into polymer backbones is a well-established strategy for enhancing the thermal properties of materials. While the direct application of this compound in material science is still a nascent field, strong parallels can be drawn from structurally related compounds, particularly benzoxazines. Benzoxazine resins are known for their impressive thermal stability, low water uptake, and high char yield, properties that arise from the cross-linking of the heterocyclic rings during curing to form a robust phenolic-like network. nih.gov

The fused aromatic and heterocyclic ring system of the benzoxathiol core possesses inherent rigidity. If this moiety were integrated into a polymer chain, it could contribute to:

Enhanced Thermal Stability: The high bond dissociation energies within the aromatic and heterocyclic structure could raise the polymer's degradation temperature. The temperature at which a polymer begins to break down is a key indicator of its stability. youtube.com Materials with higher degradation temperatures can be processed and used in more demanding, high-temperature environments. rsc.org

Improved Degradation Resistance: The stable, fused-ring structure could increase resistance to chemical and thermo-oxidative degradation, potentially leading to materials with longer service lifetimes. nih.gov

Flame Resistance: The tendency of aromatic heterocycles to form a protective layer of char upon combustion is a known mechanism for flame retardancy. The benzoxathiol moiety could impart similar self-extinguishing properties to materials. nih.gov

Future research could focus on synthesizing monomers based on this compound that can be polymerized, either alone or as copolymers, to create novel thermosets or engineering plastics. Investigating how the incorporation of the sulfur atom and the oxathiolone ring influences properties like glass transition temperature (Tg), thermal decomposition temperature, and chemical resistance will be crucial for unlocking their potential in advanced materials.

Role in Advanced Analytical Chemistry as Reagents (e.g., metal ion detection)

The development of selective and sensitive chemical sensors is a cornerstone of modern analytical chemistry. Fluorescent chemosensors, in particular, are powerful tools that can detect specific analytes, such as metal ions, with high precision. The principle often involves a fluorophore (a fluorescent molecule) linked to a receptor unit that selectively binds the target ion. This binding event modulates the fluorophore's electronic properties, causing a detectable change in its fluorescence (e.g., enhancement or quenching).

While benzoxathiol derivatives are yet to be widely explored for this purpose, closely related heterocyclic scaffolds like benzoxazoles and benzofurans have proven to be excellent platforms for creating fluorescent ion sensors. mdpi.comchemisgroup.us For example, new fluorescent probes combining a benzoxazole (B165842) moiety with an alanine (B10760859) residue have been synthesized and shown to respond to paramagnetic metal ions like Cu(II) and Ni(II), as well as the heavy metal ion Hg(II), through a fluorescence quenching mechanism. mdpi.com The design leverages the inherent fluorescence of the benzoxazole core and the metal-chelating ability of the amino acid residue.

Given the structural similarities, the this compound scaffold is a highly promising candidate for developing novel analytical reagents.

The electron-rich, conjugated system is likely to be fluorescent.

The phenolic hydroxyl group and the heteroatoms (oxygen and sulfur) can act as binding sites for metal ions.

The scaffold can be readily functionalized to introduce specific ion-binding moieties (ionophores) to achieve selectivity for different metal ions.

Future work in this area would involve designing and synthesizing benzoxathiol derivatives and systematically studying their photophysical responses to a wide range of metal ions. This could lead to a new class of highly selective and sensitive fluorescent probes for environmental monitoring, industrial process control, and biological research.

Analogous ScaffoldTarget Ion(s)Sensing MechanismReference
Benzoxazole-AlanineCu(II), Ni(II), Hg(II)Fluorescence Quenching mdpi.com
Benzofuran DerivativesVarious Metal IonsFluorescence Modulation chemisgroup.us
Coumarin DerivativesCu(II), Zn(II)Fluorescence Modulation rsc.org

Future Research Opportunities and Interdisciplinary Challenges in Benzoxathiol Chemistry

The chemistry of this compound and its derivatives stands at an exciting crossroads, with significant opportunities for interdisciplinary research. While its foundation is in organic synthesis, its future impact lies in its application across biology, material science, and analytics. Key future directions and challenges include:

Green and Efficient Synthesis: A primary goal in modern synthetic chemistry is the development of environmentally benign processes. researchgate.net Future research should focus on refining the synthesis of the benzoxathiol core to use greener solvents, reduce waste, and improve atom economy, moving beyond established methods.

Computational Design and AI: The use of artificial intelligence and computational modeling is rapidly transforming chemical research. chemaxon.com These tools can be employed to predict the properties of novel benzoxathiol derivatives, accelerating the design of molecules with tailored characteristics, whether for selective protein binding, specific fluorescence properties, or desired material characteristics.

Broadening Applications in Material Science: A significant challenge is to move from theoretical potential to practical application in materials. This will require the synthesis of polymerizable benzoxathiol-based monomers and a thorough investigation of the resulting polymers' mechanical, thermal, and electronic properties. tue.nl

Advanced Chemical Probes: Expanding the role of benzoxathiols as biological probes is a major opportunity. This involves creating a diverse toolkit of derivatives for fluorescence imaging, photoaffinity labeling, and other advanced chemical biology techniques to explore complex biological questions without a therapeutic goal. nih.gov

Systematic Exploration as Analytical Sensors: A comprehensive study is needed to map the potential of the benzoxathiol scaffold in analytical chemistry. This involves creating a library of derivatives and screening them for selective responses to various analytes, including metal ions, anions, and important small molecules, to establish structure-property relationships for sensor design.

Successfully navigating these research avenues will require collaboration between synthetic chemists, computational scientists, material scientists, and analytical chemists. Such interdisciplinary efforts will be crucial to fully realize the potential of the versatile benzoxathiol scaffold in non-clinical applications.

Q & A

Q. What are the optimal synthetic routes for 2H-1,3-benzoxathiol-5-ol, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves multi-step reactions, such as cyclization of substituted catechol derivatives with sulfur-containing reagents. For example, 2-oxo-2H-1,3-benzoxathiol-5-yl acetate (a related compound) is synthesized via acetylation of the hydroxyl group followed by oxidative cyclization . Key parameters include:

  • Temperature control : Reactions typically proceed at 60–80°C to balance yield and by-product formation.
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) may enhance cyclization efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended for isolating pure products .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the benzoxathiol ring structure and substituent positions. For example, the oxo group in 2-oxo derivatives produces a distinct carbonyl signal at ~170 ppm in ¹³C NMR .
  • X-ray Crystallography : Single-crystal analysis (e.g., R factor ≤ 0.05) resolves bond lengths and angles, critical for validating tautomeric forms (e.g., 2H vs. 4H isomers) .
  • UV-Vis Spectroscopy : Identify electronic transitions (e.g., π→π* at ~270 nm) to assess stability under varying pH or light exposure .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in enzyme inhibition?

  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to test competitive vs. non-competitive inhibition.
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., cyclooxygenase or cytochrome P450) using software like AutoDock Vina. Compare results with crystallographic data from related benzodioxole derivatives .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .

Q. How can researchers resolve contradictions in reported bioactivity data for benzoxathiol derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-oxidant effects) may arise from:

  • Structural Variants : Subtle differences in substituents (e.g., oxo vs. imino groups) can alter reactivity. Compare this compound with 2-imino analogs using HPLC-MS to confirm purity and tautomeric forms .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. For example, prostaglandin E₂ levels in inflammatory models are sensitive to serum concentration .
  • Computational Validation : Use QSAR models to predict bioactivity trends and prioritize compounds for retesting .

Q. What methodologies are effective for synthesizing and analyzing this compound derivatives for structure-activity relationship (SAR) studies?

  • Derivatization : Introduce substituents (e.g., alkyl, aryl, or heterocyclic groups) via nucleophilic substitution or Suzuki-Miyaura coupling. Monitor regioselectivity using LC-MS .
  • Biological Screening : Test derivatives in parallel assays (e.g., antimicrobial disk diffusion, IC₅₀ determination in cancer cells) to correlate structural features (e.g., electron-withdrawing groups) with activity .
  • Thermodynamic Stability Analysis : Compare tautomers via DFT calculations (e.g., Gaussian 09) to identify dominant forms under physiological conditions .

Methodological Notes

  • Key Techniques : Prioritize peer-reviewed crystallographic (Acta Crystallographica) and spectroscopic (NIST) data for validation .
  • Advanced Tools : Leverage computational chemistry (docking, QSAR) and high-throughput screening to bridge synthetic and biological studies .

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